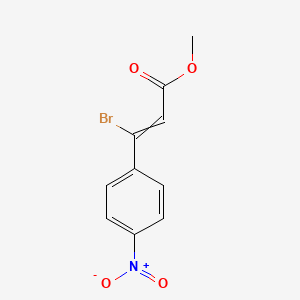
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8BrNO4 It is a derivative of prop-2-enoate, featuring a bromine atom and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate typically involves the bromination of methyl 3-(4-nitrophenyl)prop-2-enoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of methyl 3-azido-3-(4-nitrophenyl)prop-2-enoate or methyl 3-thiocyanato-3-(4-nitrophenyl)prop-2-enoate.
Reduction: Formation of methyl 3-bromo-3-(4-aminophenyl)prop-2-enoate.
Oxidation: Formation of various oxidized derivatives depending on the specific conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The bromine atom and nitrophenyl group play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the nitrophenyl group can undergo reduction or oxidation. These interactions can lead to the formation of different products, which can then exert specific effects on biological systems or materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Methyl 3-bromo-3-(4-chlorophenyl)prop-2-enoate
- Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate
Uniqueness
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form amino derivatives, which can be further functionalized for various applications. Additionally, the combination of bromine and nitrophenyl groups makes this compound a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
832734-36-8 |
|---|---|
Molekularformel |
C10H8BrNO4 |
Molekulargewicht |
286.08 g/mol |
IUPAC-Name |
methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrNO4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-6H,1H3 |
InChI-Schlüssel |
ZLBINRGQFNRXLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C(C1=CC=C(C=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)

![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-](/img/structure/B14204302.png)
![methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14204303.png)
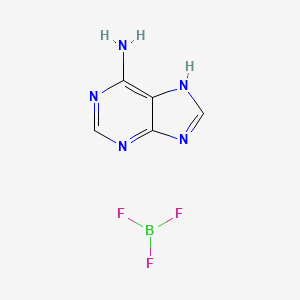

![N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204318.png)
![2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-7-methoxy-](/img/structure/B14204322.png)
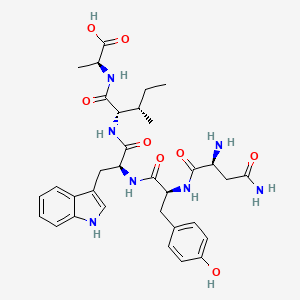
![Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]-](/img/structure/B14204344.png)
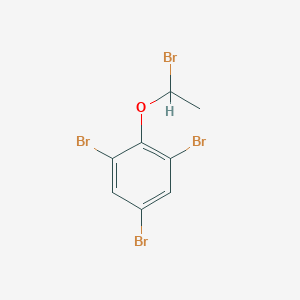
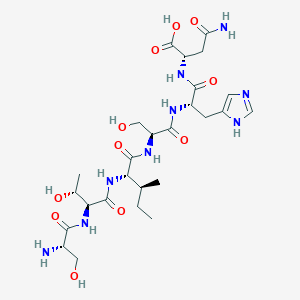

![2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14204364.png)
